(1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Catalog No.
S15843802
CAS No.
M.F
C10H14FNO
M. Wt
183.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-...

Product Name

(1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

IUPAC Name

(1R,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

InChI

InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

FSABZFYFIIFJAQ-XCBNKYQSSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)F

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H]([C@@H](C)O)N)F

The compound (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a chiral amino alcohol with the molecular formula C10H14FNOC_{10}H_{14}FNO and a molecular weight of 183.22 g/mol. It belongs to a class of compounds that are structurally related to phenethylamines, which are known for their diverse biological activities. The presence of a fluorine atom and a methyl group on the aromatic ring contributes to its unique chemical properties and potential bioactivity.

Typical for amines and alcohols:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amino group can be acylated to form amides, which may enhance its pharmacological properties.
  • Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes or participate in etherification reactions.

These reactions make this compound versatile for further chemical modifications in synthetic organic chemistry.

  • Monoamine Reuptake Inhibitors: Similar compounds are known to influence neurotransmitter levels in the brain.
  • Antidepressants or Anxiolytics: Due to their structural similarity to known psychoactive substances, they may have potential applications in treating mood disorders.

Further studies would be necessary to elucidate its specific biological mechanisms and therapeutic potential.

The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can lead to high enantiomeric purity.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to selectively produce one enantiomer over another.
  • Reduction Reactions: Starting from ketones or aldehydes followed by reduction with lithium aluminum hydride or similar reagents can yield the desired amino alcohol.

These methods highlight the importance of chirality in the synthesis of biologically active compounds.

(1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs targeting neurological conditions.
  • Chemical Research: Used as a reagent in organic synthesis for developing new compounds with desired properties.

The unique structural features may also allow it to serve as a lead compound in drug discovery programs.

Several compounds share structural similarities with (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL, which may provide insights into its uniqueness:

Compound NameMolecular FormulaKey Features
(1S,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OLC10H14FNOC_{10}H_{14}FNODifferent stereochemistry
(1R,2S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OLC10H14FNOC_{10}H_{14}FNOAltered stereochemistry affecting biological activity
(1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OLC10H12FNOC_{10}H_{12}FNOSimilar structure but different fluorine position

These comparisons highlight that variations in stereochemistry and substituent positions can significantly influence the biological activity and chemical reactivity of these compounds. The unique combination of features in (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL may offer distinct advantages in pharmaceutical applications compared to its analogs.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

183.105942232 g/mol

Monoisotopic Mass

183.105942232 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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